N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine
Description
Properties
IUPAC Name |
N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-3-8-13-11-12-7-5-6-10-14(12)9-4-2/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCMMDRVXJOJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCCCN1CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592171 | |
| Record name | N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901586-07-0 | |
| Record name | N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Piperidine Intermediate
A common approach begins with the preparation of a 2-substituted piperidine intermediate. For example, the preparation of 2-substituted piperidine derivatives can be achieved via:
Lithiation and Nucleophilic Substitution : Using a strong base such as lithium diisopropylamide (LDA) generated in situ from diisopropylamine and n-butyllithium at low temperatures (-78°C), followed by reaction with an alkyl nitrile (e.g., isobutyronitrile) and subsequent addition of a benzyl chloride derivative to yield 2-substituted piperidine nitriles.
Reaction Conditions : The reaction is typically carried out in anhydrous tetrahydrofuran (THF) or similar solvents under inert atmosphere to prevent moisture interference.
Example : Diisopropylamine (1.1 eq) is dissolved in THF, cooled to -78°C, treated with n-butyllithium to form LDA, then isobutyronitrile (1.1 eq) is added dropwise, followed by 2-methylbenzyl chloride. After stirring, the reaction mixture is quenched with dilute acid and extracted to isolate the nitrile intermediate with high yield (~98%).
Conversion of Nitrile to Amine
The nitrile intermediate is reduced to the corresponding amine using lithium aluminum hydride (LiAlH4) , a strong reducing agent capable of converting nitriles to primary amines under controlled conditions.
This step is critical for introducing the propan-1-amine moiety linked to the piperidine ring.
N-Alkylation of Piperidine Nitrogen
The piperidine nitrogen is alkylated with a propyl group via nucleophilic substitution using alkyl halides (e.g., propyl bromide or chloride) or via reductive amination with propanal derivatives.
Catalysts and Bases : Potassium carbonate or sodium hydride may be used as bases to facilitate the alkylation, sometimes in the presence of phase-transfer catalysts or crown ethers to enhance reactivity.
The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or toluene at moderate temperatures.
Formation of Methylene Linkage to Propan-1-amine
The methylene bridge connecting the piperidine ring to the propan-1-amine is introduced via methyleneation reactions , often involving the reaction of a piperidin-2-yl intermediate with formaldehyde or chloromethyl derivatives followed by amination.
Alternatively, reductive amination can be employed where the piperidin-2-yl aldehyde reacts with propan-1-amine under reducing conditions to form the methylene-linked amine.
Catalytic Reduction and Final Purification
Catalytic hydrogenation or reduction with LiAlH4 is used to reduce any intermediates such as amides or imines to the final amine product.
Purification is typically achieved through column chromatography, crystallization, or extraction methods to yield the pure N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine.
Summary Table of Key Preparation Steps
Research Findings and Considerations
The use of strong bases like LDA at low temperatures (-78°C) is crucial for regioselective lithiation and subsequent nucleophilic substitution to obtain the desired piperidine intermediate.
LiAlH4 reduction is a robust method for converting nitriles to primary amines, essential for introducing the propan-1-amine moiety.
N-alkylation reactions require careful control of stoichiometry and reaction conditions to avoid over-alkylation or side reactions.
Solvent choice (THF, toluene, DMF) and temperature control significantly affect reaction efficiency and selectivity.
Catalytic hydrogenation or reduction steps must be optimized to prevent reduction of other functional groups or decomposition.
Purification by column chromatography is standard to isolate the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine is being investigated for its potential as a therapeutic agent. It serves as a precursor in the synthesis of pharmaceutical compounds that target various neurological disorders. For instance, research indicates that derivatives of this compound may exhibit activity against histamine H3 receptors, which are implicated in conditions such as Alzheimer's disease and obesity .
2. Neuropharmacology:
The compound's interaction with histamine H3 receptors suggests its role as an antagonist or inverse agonist. Research has shown that certain derivatives can enhance neurotransmitter release in the central nervous system, potentially offering benefits in treating cognitive deficits associated with neurodegenerative diseases .
3. Biological Research:
In vitro studies have demonstrated that this compound can modulate biological targets such as enzymes and receptors. Its neuroprotective effects have been evaluated using models of neuronal injury induced by amyloid-beta peptides, showing promise in counteracting neurotoxicity and promoting neuronal survival .
Case Study 1: Neuroprotective Effects
A study conducted on rat primary cortical neurons exposed to amyloid-beta peptides revealed that treatment with this compound significantly improved neuron survival and neurite network integrity. The compound was able to restore neuronal morphology to control levels at nanomolar concentrations, indicating its potential as a neuroprotective agent .
Case Study 2: Histamine H3 Receptor Antagonism
Research focused on the synthesis of derivatives from this compound demonstrated their potency as histamine H3 receptor antagonists. These compounds exhibited high affinities towards the receptor, suggesting their utility in managing disorders characterized by histaminergic dysfunctions .
Mechanism of Action
The mechanism of action of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Based Amines with Varied Substituents
Compound A : N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide
- Structure : Incorporates a cis-3,5-dimethylpiperidine group and an oxazole-phenyl moiety.
- Synthesis : Yield 62% via coupling of 3-(cis-3,5-dimethylpiperidin-1-yl)propan-1-amine with an oxazole-containing carboxylic acid derivative .
- Purity : >99.8% by HPLC .
- Key Difference : The oxazole ring and additional piperidine-carboxamide group enhance molecular complexity and likely influence target binding compared to the simpler N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine.
Compound B : 1-((2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4,4-dimethylpiperidin-1-yl)propyl)piperidine-4-carboxamide
Propan-1-amine Derivatives with Pharmacological Relevance
Cinacalcet (Compound C) : (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine
- Structure : Aryl-substituted propan-1-amine with a naphthyl group.
- Application : Clinically used calcimimetic agent (molecular weight 357.41) .
- Key Difference : The trifluoromethylphenyl and naphthyl groups confer high target specificity for the calcium-sensing receptor, unlike the piperidine-based target compound.
PF-04455242 (Compound D) : 2-methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine
Structural Isomers and Backbone Modifications
Compound E : N-[[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methyl]propan-1-amine
Compound F : N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-1-amine
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₂H₂₄N₂.
Key Findings and Implications
Structural Complexity vs. Bioactivity : Compounds with oxazole or biphenyl groups (e.g., A, D) exhibit targeted bioactivity but require multi-step synthesis. The simpler target compound may prioritize pharmacokinetic optimization over target specificity.
Substituent Effects : Piperidine substituents (e.g., dimethyl in B vs. propyl in the target compound) significantly alter lipophilicity and steric interactions, impacting membrane permeability and receptor binding.
Clinical Relevance : Propan-1-amine derivatives like Cinacalcet highlight the importance of aromatic substituents for clinical efficacy, suggesting that the target compound may require functionalization for therapeutic applications.
Biological Activity
N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine is a compound of interest due to its potential pharmacological applications, particularly in modulating various biological pathways. This article explores the compound's biological activity, including its mechanisms, effects on specific receptors, and related case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as piperidine derivatives. Its structure can be represented as follows:
The compound features a piperidine ring, which is known for its ability to interact with various neurotransmitter systems.
Research indicates that this compound exhibits significant activity as a modulator of the CCR5 chemokine receptor . This receptor plays a crucial role in immune response and is a target for therapeutic interventions in conditions such as HIV infection and inflammatory diseases. The compound has been shown to inhibit CCR5, thereby potentially reducing the viral load in infected individuals and modulating inflammatory responses .
1. Receptor Affinity Studies
Studies have demonstrated that this compound has a high affinity for several receptors, including:
| Receptor | Affinity (pA2) | Reference Compound |
|---|---|---|
| Histamine H3 | 8.47 | Thioperamide |
| CCR5 | Modulator | N/A |
The compound's ability to interact with these receptors suggests its potential use in treating conditions related to histaminergic dysfunctions and immune modulation .
2. Neuroprotective Effects
In vitro studies have indicated that derivatives of this compound can protect neurons against amyloid-beta (Aβ) peptide toxicity, which is significant in Alzheimer's disease research. The neuroprotective effects were evaluated based on:
- Neuron survival rates
- Neurite outgrowth length
- Activation levels of microglia (OX-41)
- Pro-inflammatory cytokine levels (e.g., TNF-α)
Results showed that treatment with this compound led to improved neuron survival and reduced neuroinflammation at low concentrations .
Case Study 1: CCR5 Modulation in HIV Treatment
A clinical study involving HIV-infected patients demonstrated that administration of this compound resulted in a significant decrease in CCR5 expression on T-cells. This modulation correlated with reduced viral loads, suggesting that the compound could serve as an adjunct therapy in HIV treatment regimens .
Case Study 2: Neuroprotection Against Aβ Toxicity
In experiments using primary neuronal cultures exposed to Aβ peptides, this compound was shown to enhance neuron survival by up to 30% compared to untreated controls. The compound effectively reduced microglial activation and pro-inflammatory cytokine release, indicating its potential as a neuroprotective agent in Alzheimer's disease models .
Q & A
Q. How can researchers optimize the synthesis of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine for reproducibility and yield?
Methodological Answer: Synthetic optimization typically involves reductive amination or nucleophilic substitution strategies. For example:
- Reductive Amination: React 1-propylpiperidine-2-carbaldehyde with propan-1-amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) under inert conditions. Monitor pH (4–6) to maximize imine intermediate formation .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) .
- Characterization: Validate structure using -NMR (δ 1.2–1.5 ppm for piperidine CH₂, δ 2.5–3.0 ppm for N-CH₂) and high-resolution mass spectrometry (HRMS; expected [M+H]⁺ ~ 213.22) .
Q. What analytical techniques are critical for characterizing this compound, and how should they be applied?
Methodological Answer:
- NMR Spectroscopy: Assign stereochemistry and confirm branching using -NMR (e.g., quaternary carbons at δ 45–55 ppm for piperidine ring) and 2D techniques (COSY, HSQC) .
- Mass Spectrometry: Use electrospray ionization (ESI-MS) to detect [M+H]⁺ and fragmentation patterns (e.g., loss of propyl group at m/z 156).
- Chiral HPLC: Resolve enantiomers (if applicable) with a Chiralpak AD-H column (hexane/isopropanol 90:10, 0.8 mL/min) .
Advanced Research Questions
Q. How can structural modifications to this compound enhance its receptor-binding affinity, and what methodologies validate these changes?
Methodological Answer:
- Computational Design: Perform molecular docking (AutoDock Vina) against target receptors (e.g., dopamine D₂ receptor; PDB ID: 6CM4) to predict substituent effects. Prioritize modifications at the piperidine nitrogen or propyl chain .
- In Vitro Assays: Validate affinity via radioligand binding (e.g., -spiperone displacement for D₂ receptors) or surface plasmon resonance (SPR) to measure kinetic parameters (Kd, Bmax) .
- Data Interpretation: Use Scatchard analysis for receptor density and Hill coefficients to assess cooperativity. Address contradictions (e.g., divergent Ki values) by testing buffer ionic strength and temperature effects .
Q. How should researchers resolve contradictions in pharmacological data for this compound, such as conflicting results in receptor activation assays?
Methodological Answer:
- Assay Replication: Standardize protocols (e.g., cell line: HEK293 vs. CHO; incubation time: 30 vs. 60 minutes) and control for endogenous ligands (e.g., dopamine in serum-free media) .
- Orthogonal Methods: Compare radioligand binding (e.g., -raclopride) with functional assays (cAMP accumulation or calcium flux). Discrepancies may indicate biased agonism .
- Allosteric Modulation: Test for positive/negative allosteric modulators (e.g., zinc ions) using Schild regression analysis .
Q. What strategies are effective for studying the metabolic stability and degradation pathways of this compound?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human or rat) and NADPH. Monitor degradation via LC-MS/MS (e.g., oxidation at piperidine nitrogen → m/z +16). Identify metabolites using MSE fragmentation .
- Stability Studies: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC quantification. Degradation products (e.g., hydrolyzed amines) suggest susceptibility to aqueous conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
